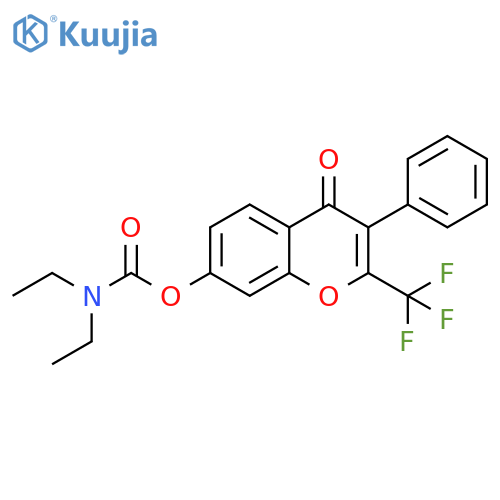

Cas no 637751-23-6 (4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate)

637751-23-6 structure

商品名:4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate

CAS番号:637751-23-6

MF:C21H18F3NO4

メガワット:405.367136478424

CID:5418714

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate 化学的及び物理的性質

名前と識別子

-

- 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate

- Carbamic acid, diethyl-, 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-1-benzopyran-7-yl ester (9CI)

- 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate

-

- インチ: 1S/C21H18F3NO4/c1-3-25(4-2)20(27)28-14-10-11-15-16(12-14)29-19(21(22,23)24)17(18(15)26)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3

- InChIKey: YQFDSHXAISEKBI-UHFFFAOYSA-N

- ほほえんだ: C(OC1=CC=C2C(=C1)OC(C(F)(F)F)=C(C1=CC=CC=C1)C2=O)(=O)N(CC)CC

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-0048-2μmol |

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |

637751-23-6 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3385-0048-75mg |

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |

637751-23-6 | 90%+ | 75mg |

$208.0 | 2023-04-26 | |

| Life Chemicals | F3385-0048-100mg |

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |

637751-23-6 | 90%+ | 100mg |

$248.0 | 2023-04-26 | |

| Life Chemicals | F3385-0048-20mg |

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |

637751-23-6 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3385-0048-40mg |

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |

637751-23-6 | 90%+ | 40mg |

$140.0 | 2023-04-26 | |

| Life Chemicals | F3385-0048-20μmol |

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |

637751-23-6 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3385-0048-2mg |

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |

637751-23-6 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3385-0048-30mg |

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |

637751-23-6 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3385-0048-1mg |

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |

637751-23-6 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3385-0048-10mg |

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |

637751-23-6 | 90%+ | 10mg |

$79.0 | 2023-04-26 |

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

637751-23-6 (4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate) 関連製品

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量